molecular formula C11H19NOS B12996288 N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine

N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine

Cat. No.: B12996288
M. Wt: 213.34 g/mol
InChI Key: NSSICCCKFXCOCW-UHFFFAOYSA-N
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Description

N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine is a synthetic organic compound with a unique structure that combines a pyran ring and a thietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the reaction of 5,6-dihydro-2H-pyran-3-ylmethylamine with 2,2-dimethylthietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan ring can be opened to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyran or thietan derivatives.

Scientific Research Applications

N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-N-methylamine: A related compound with a similar pyran ring structure.

    2,2-Dimethylthietan-3-one: A precursor used in the synthesis of the target compound.

Uniqueness

N-((5,6-Dihydro-2H-pyran-3-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its combination of a pyran ring and a thietan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H19NOS/c1-11(2)10(8-14-11)12-6-9-4-3-5-13-7-9/h4,10,12H,3,5-8H2,1-2H3

InChI Key

NSSICCCKFXCOCW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CCCOC2)C

Origin of Product

United States

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